Rolapitant

Catalog No.
S005436
CAS No.
552292-08-7
M.F
C25H26F6N2O2
M. Wt
500.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rolapitant

CAS Number

552292-08-7

Product Name

Rolapitant

IUPAC Name

(5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one

Molecular Formula

C25H26F6N2O2

Molecular Weight

500.5 g/mol

InChI

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1

InChI Key

FIVSJYGQAIEMOC-ZGNKEGEESA-N

SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Synonyms

(5S,8S)-8-(((1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4.5)decan-2-one, 8-((1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)methyl)-8-phenyl-1,7-diazaspiro(4,5)decan-2-one, rolapitant, SCH 619734, Varubi

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4

Description

The exact mass of the compound Rolapitant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. It belongs to the ontological category of pyrrolidin-2-ones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rolapitant is a medication currently used to prevent chemotherapy-induced nausea and vomiting (CINV) []. However, its potential applications extend beyond the clinic and into the realm of scientific research. Here's a closer look at two promising areas of exploration:

Neurokinin-1 Receptor Antagonism and Its Effects

Rolapitant belongs to a class of drugs called neurokinin-1 (NK-1) receptor antagonists. These drugs work by blocking the action of substance P, a neuropeptide involved in pain perception, nausea, and vomiting [].

In scientific research, rolapitant can be used to study the role of the NK-1 receptor system in various neurological disorders. Researchers can investigate how blocking this pathway might influence conditions like migraine, chronic pain, and even psychiatric illnesses where nausea is a prominent symptom [].

Studies in animal models suggest that rolapitant may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease [, ]. However, more research is needed to confirm these findings in humans.

Understanding CINV Mechanisms

CINV is a complex side effect of chemotherapy that can significantly impact a patient's quality of life. Rolapitant, along with other NK-1 receptor antagonists, has revolutionized CINV management.

In scientific research, studying the effectiveness of rolapitant in preventing CINV can provide valuable insights into the underlying mechanisms of this debilitating side effect. Researchers can use rolapitant as a tool to dissect the role of the NK-1 receptor system in nausea and vomiting pathways triggered by chemotherapy drugs []. This knowledge can pave the way for the development of even more effective anti-nausea medications in the future.

Rolapitant is a potent and selective antagonist of the neurokinin-1 receptor, primarily used to prevent delayed chemotherapy-induced nausea and vomiting (CINV). It was developed by Schering-Plough and is marketed under the trade name Varubi in the United States and Varuby in Europe. Rolapitant is administered orally or intravenously and has a high bioavailability of nearly 100%. Its chemical structure is characterized by the formula C25H26F6N2O2·HCl·H2O, with a molecular weight of approximately 554.95 g/mol. The compound appears as a white to off-white powder, exhibiting solubility that is pH-dependent, being more soluble at lower pH levels .

CINV is caused by the activation of the NK₁ receptor in the brain by substance P, a neuropeptide. Rolapitant works by competitively binding to the NK₁ receptor, blocking the action of substance P and preventing the nausea and vomiting signals from reaching the brain [, ]. This mechanism offers a distinct approach compared to other antiemetics used for CINV.

Rolapitant undergoes significant metabolic transformation primarily through the cytochrome P450 enzyme CYP3A4. The major active metabolite produced is C4-pyrrolidine-hydroxylated rolapitant (M19), which has a prolonged half-life, enhancing its therapeutic effects against nausea and vomiting. The elimination half-life of rolapitant ranges from 169 to 183 hours, indicating its long-lasting action in the body .

Key Reactions:

  • Metabolism: Rolapitant → M19 (C4-pyrrolidine-hydroxylated rolapitant)
  • Excretion: Approximately 52-89% is excreted via feces, and 9-20% via urine .

Rolapitant acts by blocking the neurokinin-1 receptor, which is activated by substance P, a neuropeptide involved in the signaling pathways that mediate nausea and vomiting. By inhibiting this receptor, rolapitant effectively reduces the incidence of delayed CINV, particularly after chemotherapy treatments that induce high levels of substance P release . Its selectivity for the neurokinin-1 receptor over other receptors ensures minimal side effects related to other pathways .

The synthesis of rolapitant involves multiple steps starting from simpler organic compounds. The process typically includes:

  • Formation of Key Intermediates: Utilizing various coupling reactions to create essential structural components.
  • Cyclization: This step forms the spirocyclic structure characteristic of rolapitant.
  • Final Modifications: Introducing functional groups to achieve the desired pharmacological properties.

The detailed synthetic pathway remains proprietary but generally follows established organic synthesis methodologies used for similar compounds .

Rolapitant is primarily indicated for:

  • Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting: It is used in conjunction with other antiemetic agents like dexamethasone to enhance efficacy.
  • Postoperative Nausea and Vomiting: Rolapitant can also be utilized in surgical settings to mitigate nausea post-anesthesia .

Rolapitant exhibits several important interactions with other drugs:

  • Cytochrome P450 Enzyme Interactions: While rolapitant itself does not inhibit CYP3A4 significantly, it can affect substrates metabolized by CYP2D6, leading to increased plasma concentrations of certain drugs like dextromethorphan.
  • Transporter Proteins: Rolapitant inhibits P-glycoprotein and breast cancer resistance protein (ABCG2), which can increase plasma levels of substrates for these transporters .

Several compounds share similarities with rolapitant in terms of their pharmacological action as neurokinin-1 receptor antagonists. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
AprepitantNeurokinin-1 receptor antagonistFirst NK1 antagonist approved; shorter half-life
NetupitantNeurokinin-1 receptor antagonistUsed in combination with palonosetron; shorter duration
CasopitantNeurokinin-1 receptor antagonistDevelopment halted; potential for oral formulation
MaropitantNeurokinin-1 receptor antagonistPrimarily used in veterinary medicine

Uniqueness of Rolapitant

Rolapitant's long half-life allows it to provide extended protection against delayed nausea and vomiting with a single dose, unlike its counterparts which may require multiple dosing regimens. Its minimal interaction with cytochrome P450 enzymes also sets it apart from other neurokinin-1 receptor antagonists, making it a favorable option in polypharmacy scenarios .

The synthesis of rolapitant represents a sophisticated approach to constructing a complex spirocyclic architecture featuring two tetrasubstituted stereogenic carbon centers within a central piperidine ring system. The overall synthetic strategy relies upon the convergent union of two advanced chiral building blocks that contain functional groups capable of securing the central piperidine ring through ring-closing metathesis technology [1] [2].

The first key intermediate, pyroglutamic aminal 92, serves as the precursor to amidoaldehyde 93, which bears one of the essential stereocenters embedded within the structure of the active pharmaceutical ingredient [1] [2]. This intermediate is generated directly by base-mediated decomposition using triethylamine in ethanol and water at ambient temperatures. The reaction proceeds through a base-catalyzed ring opening mechanism that leads to the generation of chiral allyl aldehyde 93, providing the critical (5S) configuration derived from L-pyroglutamic acid [1] [2].

The second advanced intermediate, allylic amine 94, introduces the (8S) stereocenter through asymmetric epoxidation methodology [1] [2]. This building block represents a sophisticated example of stereochemical control in pharmaceutical synthesis, where the chirality is established through carefully designed asymmetric transformations that ensure the correct absolute configuration required for biological activity.

The convergent assembly begins with the condensation of amidoaldehyde 93 with allylic amine 94 in refluxing toluene to provide divinyl imine 95 [1] [2]. This condensation reaction proceeds without isolation of the aldehyde intermediate, demonstrating the efficiency of the one-pot transformation. The resulting imine undergoes immediate reduction using sodium triacetoxyborohydride in acetic acid and toluene to furnish the free amine, which is subsequently converted to the corresponding tosylate monohydrate salt through trituration, providing intermediate 96 as a white crystalline powder [1] [2].

The pivotal ring-closing metathesis transformation represents the key cyclization step in the rolapitant synthesis. Divinyl amine 96 is treated with a solution of para-toluenesulfonic acid in toluene, followed by direct combination with a toluene solution of Hoveyda-Grubbs second-generation catalyst under heating conditions [1] [2]. This metathesis reaction proceeds through the formation of a metallacyclobutane intermediate, characteristic of ruthenium-catalyzed olefin metathesis mechanisms [3] [4]. The reaction demonstrates high cyclization efficiency, leading to the desired ring-closing metathesis product 97 as the hydrochloride salt in 85% yield over two steps after filtration, distillation, and workup with 12 N hydrochloric acid [1] [2].

The final reduction step involves treatment of the ring-closing metathesis product with hydrogen gas over wet palladium on carbon catalyst, supplemented with additional granular activated carbon. This heterogeneous catalytic hydrogenation achieves complete reduction of the alkene functionality while maintaining the stereochemical integrity of the molecule, providing the fully reduced piperidine product in high yield of 95% [1] [2].

An alternative synthetic route developed by Opko Health represents a more streamlined approach to rolapitant synthesis. This route utilizes the same key building block 159, derived from (S)-phenylglycine through an oxazolidinone-mediated transformation sequence [1]. The intermediate undergoes nitration followed by reduction with lithium borohydride to provide nitro alkane 173. Subsequent removal of the carbobenzoxy protecting group yields intermediate 174, which undergoes alkylation with methyl acrylate over basic alumina to furnish compound 175. Salt formation with methanesulfonic acid provides the crystalline salt 176 for easy isolation. The final reduction with zinc metal in acetic acid triggers lactamization and delivers rolapitant through a zinc-mediated reductive cyclization mechanism [1].

Chiral Building Blocks and Stereochemical Control

The stereochemical control in rolapitant synthesis represents a masterful application of chiral building block methodology, where the absolute configuration of the final product is established through the judicious selection and manipulation of enantiopure starting materials. The synthesis employs a chiral pool approach, utilizing naturally occurring L-pyroglutamic acid as the ultimate source of chirality for one of the key stereocenters [1] [5].

The pyroglutamic acid derivative 92 functions as a chiral auxiliary that imparts the (5S) configuration to the target molecule through a base-mediated decomposition mechanism [1] [2]. This transformation represents an elegant example of how naturally occurring amino acid derivatives can be employed as chiral building blocks in complex pharmaceutical synthesis. The stereochemical information embedded within the pyroglutamic acid framework is preserved throughout the synthetic sequence, ultimately defining the absolute configuration at the C-5 position of the spirocyclic piperidine ring system.

The second stereocenter is established through the allylic amine building block 94, which introduces the (8S) configuration via asymmetric epoxidation methodology [1] [2] [5]. This approach demonstrates the power of modern asymmetric synthesis techniques in pharmaceutical applications, where catalytic asymmetric transformations can generate the required stereochemical complexity with high selectivity and efficiency.

The stereochemical control mechanisms in rolapitant synthesis exemplify several key principles of modern asymmetric synthesis. The chiral auxiliary approach employed in the pyroglutamic acid-derived intermediate represents a classical method for stereochemical induction, where a temporary chiral appendage directs the facial selectivity of subsequent transformations [6]. The auxiliary is ultimately incorporated into the target structure, eliminating the need for its removal and maximizing atom economy.

The diastereoselective C-alkylation step in the oxazolidinone route demonstrates another important aspect of stereochemical control [1]. The oxazolidinone 160, derived from (S)-phenylglycine through benzaldehyde condensation and carbobenzoxy protection, undergoes C-alkylation with chiral bromide 167 to provide intermediate 168 with high diastereoselectivity. This transformation proceeds through a nucleophilic substitution mechanism where the stereochemical outcome is controlled by the rigid bicyclic oxazolidinone framework, which effectively shields one face of the enolate intermediate and directs the approaching electrophile to the opposite face.

The stereochemical relay mechanism employed in the synthesis ensures that the chirality established in the early building blocks is faithfully transmitted to the final product without erosion or inversion. The ring-closing metathesis step, while not directly involved in stereocenter formation, preserves the existing stereochemical information through its high selectivity for intramolecular cyclization over competing intermolecular processes [3] [4].

Advanced stereochemical analysis of rolapitant reveals that of the eight possible diastereoisomers that could theoretically be formed, only the (5S,8S) configuration exhibits the desired neurokinin-1 receptor antagonist activity [7]. This stringent stereochemical requirement underscores the importance of precise stereochemical control in the synthetic approach and validates the sophisticated methodology employed in the industrial synthesis.

Solid-Phase Synthesis and Catalytic Asymmetric Approaches

While the primary industrial synthesis of rolapitant relies on solution-phase chemistry, the principles of solid-phase synthesis and catalytic asymmetric approaches have found application in the preparation of related building blocks and in the exploration of alternative synthetic methodologies. The integration of these modern synthetic techniques represents an important area of development in pharmaceutical process chemistry.

Solid-phase synthesis techniques have been investigated for the preparation of key allylic amine intermediates, particularly in the context of developing more efficient routes to building block 94 [8]. The hydrozirconation-transmetalation-imine addition protocol has emerged as a powerful method for the asymmetric synthesis of allylic amines, offering advantages in terms of stereochemical control and functional group tolerance. This methodology proceeds through the initial hydrozirconation of alkyne starting materials, followed by transmetalation to aluminum and subsequent addition to chiral sulfinyl imines to provide enantiomerically enriched allylic amines [8].

The solid-phase approach offers several advantages for pharmaceutical synthesis, including simplified purification procedures, enhanced reaction monitoring capabilities, and the potential for automated synthesis protocols. In the context of rolapitant synthesis, solid-phase methodologies have been explored for the preparation of chiral auxiliaries and the attachment of protecting groups that can be selectively removed under mild conditions without affecting the sensitive stereochemical framework.

Catalytic asymmetric approaches have been extensively investigated as alternatives to the chiral auxiliary-based methods employed in the current synthesis. The application of chiral relay mechanisms represents a particularly interesting development, where the chirality of specialized solvents can be transmitted to polymer-supported catalysts, which then impart stereochemical control to the desired transformation [9]. This approach relies on poly(quinoxaline-2,3-diyl) polymers that readily form rigid helices in the presence of chiral solvents such as (R)-limonene, even when the solvent exhibits only modest enantiomeric excess.

The catalytic asymmetric hydrogenation approach has shown particular promise for the construction of chiral piperidine frameworks related to the rolapitant structure [10]. Rhodium-catalyzed asymmetric hydrogenation employing Segphos ligands can achieve both the reduction of prochiral olefins and direct reductive amination of aldehydes in a single synthetic operation, significantly improving the efficiency of chiral amino compound synthesis. This methodology demonstrates the potential for streamlining complex pharmaceutical syntheses through the integration of multiple transformations into unified catalytic processes.

The development of catalytic asymmetric approaches for rolapitant synthesis has focused particularly on the formation of the spirocyclic piperidine core through enantioselective cyclization reactions. Ring-closing metathesis has emerged as a particularly effective strategy for the construction of six-membered nitrogen heterocycles, offering advantages in terms of functional group tolerance and stereochemical control [3]. The methodology has been successfully applied to the synthesis of densely functionalized piperidine systems with multiple tetrasubstituted stereocenters, demonstrating its utility for complex pharmaceutical targets.

The integration of flow chemistry techniques with catalytic asymmetric methodologies represents an emerging area of development in pharmaceutical process chemistry. Continuous flow processes offer advantages in terms of reaction control, heat management, and scalability, making them particularly attractive for the large-scale synthesis of complex pharmaceutical intermediates. The application of these techniques to rolapitant synthesis has focused on the optimization of the ring-closing metathesis step and the development of more efficient workup procedures for the isolation of crystalline intermediates.

Post-Synthetic Modifications: Salt Formation and Crystalline Engineering

The post-synthetic modification of rolapitant through salt formation and crystalline engineering represents a critical aspect of pharmaceutical development, directly impacting the drug's stability, bioavailability, and manufacturability. The selection of the hydrochloride monohydrate salt form represents the culmination of extensive salt screening and crystalline engineering studies designed to optimize the pharmaceutical properties of the active pharmaceutical ingredient [11] [12].

Rolapitant hydrochloride monohydrate, with the empirical formula C25H26F6N2O2·HCl·H2O and molecular weight of 555.0 g/mol, is accessed through precipitation from a solution of ethanol, isopropanol, water, and hydrochloric acid [11]. This crystallization method provides the product as a white solid in 91% yield, demonstrating the efficiency of the salt formation process. The resulting crystalline material exhibits pH-dependent solubility characteristics, with enhanced solubility observed at lower pH values, a property that facilitates pharmaceutical formulation and bioavailability optimization [11] [12].

The crystalline engineering aspects of rolapitant salt formation involve careful control of nucleation and crystal growth processes to ensure reproducible crystal morphology and polymorphic consistency [13] [14]. The crystallization process involves two main stages: nucleation, where molecules in solution begin to associate to form stable nuclei, and crystal growth, where these nuclei develop into macroscopic crystals with defined three-dimensional structures. The selection of appropriate crystallization conditions, including solvent composition, temperature, and concentration, is critical for achieving the desired crystal form and avoiding the formation of undesired polymorphs.

The formation of the monohydrate structure represents a particularly important aspect of the crystalline engineering strategy [15]. Hydrate formation in pharmaceutical compounds is influenced by multiple factors, including the hydrogen-bond donor and acceptor capabilities of the molecule, molecular polarity, and the presence of charged functional groups. In the case of rolapitant, the incorporation of one equivalent of water per molecule of drug substance creates a stable crystalline lattice that enhances the physical and chemical stability of the active pharmaceutical ingredient.

The crystalline structure of rolapitant hydrochloride monohydrate is sustained by a complex network of intermolecular interactions, including hydrogen bonding between the protonated amine functionality and the chloride counterion, as well as hydrogen bonding interactions involving the incorporated water molecules [15]. These interactions create a three-dimensional crystal lattice that provides mechanical stability and protects the drug substance from chemical degradation pathways that might be accessible in less organized solid states.

Salt formation mechanisms in pharmaceutical development involve the careful selection of counterions based on multiple criteria, including the acid-base properties of the drug substance, the desired solubility characteristics, and the stability requirements of the final pharmaceutical product [16] [17]. In the case of rolapitant, the selection of hydrochloric acid as the salt-forming agent provides several advantages, including excellent water solubility of the resulting salt, compatibility with pharmaceutical excipients, and regulatory acceptance for oral dosage forms.

The methanesulfonic acid salt intermediate 176 represents an alternative salt form investigated during the development of alternative synthetic routes [1]. This salt formation serves primarily as a crystallization aid for intermediate isolation and purification, demonstrating how salt formation can be employed as a synthetic tool to facilitate the handling and purification of pharmaceutical intermediates. The methanesulfonic acid salt exhibits enhanced crystallization properties that facilitate its isolation from complex reaction mixtures, illustrating the utility of salt formation in pharmaceutical process development.

The tosylate monohydrate salt of intermediate 96 represents another example of strategic salt formation in pharmaceutical synthesis [1] [2]. This salt is formed through trituration with para-toluenesulfonic acid monohydrate in isopropanol and water, providing a white crystalline powder that can be easily handled and characterized. The tosylate salt serves as a stable intermediate that can be stored and transported without degradation, demonstrating the protective effect of appropriate salt formation on sensitive pharmaceutical intermediates.

The crystalline engineering principles applied to rolapitant development encompass not only the selection of the appropriate salt form but also the optimization of crystal morphology and particle size distribution [13] [14]. These factors directly impact the pharmaceutical processing characteristics of the drug substance, including its flow properties, compaction behavior, and dissolution characteristics. The control of crystal morphology through crystallization process optimization ensures consistent pharmaceutical performance and facilitates the development of robust manufacturing processes.

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

500.18984705 g/mol

Monoisotopic Mass

500.18984705 g/mol

Heavy Atom Count

35

UNII

NLE429IZUC

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

This drug is indicated in adults in combination with other antiemetics for the prevention of delayed nausea and vomiting associated with emetogenic chemotherapy.
FDA Label
Prevention of delayed nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in adults. Varuby is given as part of combination therapy.
Prevention of nausea and vomiting

Livertox Summary

Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

NCI Cancer Drugs

Drug: Rolapitanthydrochloride
US Brand Name(s): Varubi
FDA Approval: Yes
Rolapitant hydrochloride is approved to be used with other drugs to prevent : Nausea and vomiting caused by chemotherapy.

MeSH Pharmacological Classification

Neurokinin-1 Receptor Antagonists

ATC Code

A04AD
A - Alimentary tract and metabolism
A04 - Antiemetics and antinauseants
A04A - Antiemetics and antinauseants
A04AD - Other antiemetics
A04AD14 - Rolapitant

Mechanism of Action

Rolapitant is an orally active, highly selective Neurokinin-1 Receptor (NK1R) antagonist. NK1 receptors are located primarily in the gut and central nervous system and are activated by Substance P following chemotherapy administration. By binding to the NK1 receptor, rolapitant prevents binding of its ligand Substance P, which is released in the gut following chemotherapy administration.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Tachykinin
TACR1 (NK1R) [HSA:6869] [KO:K04222]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

552292-08-7

Absorption Distribution and Excretion

Following administration of rolapitant, plasma concentrations reached peak levels in about 4 hours.
Rolapitant was found to be 14.2% renally excreted and 73% fecally excreted. Of the fecally excreted compounds
460 L
0.96 L/hou

Metabolism Metabolites

Rolapitant is metabolized primarily by Cytochrome P450 enzyme 3A4 (CYP3A4) to its major active and circulating metabolite M19 (C4-pyrrolidine-hydroxylated rolapitant).

Wikipedia

Rolapitant
1,3-Bis(aminomethyl)cyclohexane

Biological Half Life

Mean terminal half life ranged from 169 to 183 hours (~7 days).

Use Classification

Human drugs -> Antiemetics and antinauseants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-13
Syed YY: Rolapitant: first global approval. Drugs. 2015 Nov;75(16):1941-5. doi: 10.1007/s40265-015-0485-8. [PMID:26467681]
Duffy RA, Morgan C, Naylor R, Higgins GA, Varty GB, Lachowicz JE, Parker EM: Rolapitant (SCH 619734): a potent, selective and orally active neurokinin NK1 receptor antagonist with centrally-mediated antiemetic effects in ferrets. Pharmacol Biochem Behav. 2012 Jul;102(1):95-100. doi: 10.1016/j.pbb.2012.03.021. Epub 2012 Mar 31. [PMID:22497992]
Gan TJ, Gu J, Singla N, Chung F, Pearman MH, Bergese SD, Habib AS, Candiotti KA, Mo Y, Huyck S, Creed MR, Cantillon M: Rolapitant for the prevention of postoperative nausea and vomiting: a prospective, double-blinded, placebo-controlled randomized trial. Anesth Analg. 2011 Apr;112(4):804-12. doi: 10.1213/ANE.0b013e31820886c3. Epub 2011 Mar 8. [PMID:21385988]
FDA Approved Drug Products: Varubi (rolapitant) tablets for oral use

Explore Compound Types